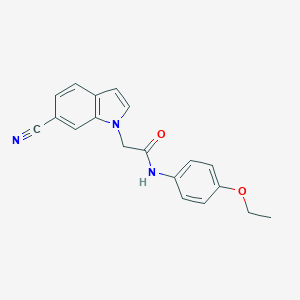![molecular formula C16H19ClN4OS B296224 N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential for use in a variety of fields, including medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is not yet fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB and MAPK pathways. This modulation can lead to the suppression of inflammation and oxidative stress, which may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has various biochemical and physiological effects. These include the suppression of pro-inflammatory cytokines, the inhibition of the NF-κB and MAPK pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide in lab experiments is its potential for use in the development of new therapeutic agents. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers could explore ways to modify its structure to enhance its therapeutic properties and reduce any potential side effects. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide can be achieved through a multi-step process. One commonly used method involves the reaction of 2-chlorobenzoyl chloride with 1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropan-1-ol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions. Research has shown that this compound has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of conditions such as arthritis, cancer, and cardiovascular disease.
Propiedades
Fórmula molecular |
C16H19ClN4OS |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
2-chloro-N-[2-methyl-1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C16H19ClN4OS/c1-4-9-21-14(19-20-16(21)23)13(10(2)3)18-15(22)11-7-5-6-8-12(11)17/h4-8,10,13H,1,9H2,2-3H3,(H,18,22)(H,20,23) |
Clave InChI |
IQYBKUYVPADGMM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)




![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)